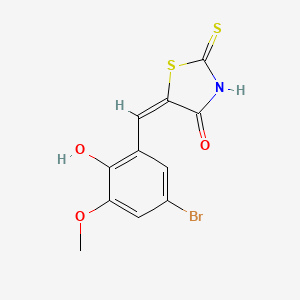![molecular formula C17H26N2O2 B6089710 2-[(1-methyl-4-piperidinyl)oxy]-N-(tetrahydro-3-furanylmethyl)aniline](/img/structure/B6089710.png)
2-[(1-methyl-4-piperidinyl)oxy]-N-(tetrahydro-3-furanylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-methyl-4-piperidinyl)oxy]-N-(tetrahydro-3-furanylmethyl)aniline, also known as MPF, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. MPF has been found to exhibit promising biological activities, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-[(1-methyl-4-piperidinyl)oxy]-N-(tetrahydro-3-furanylmethyl)aniline is not fully understood. However, it has been suggested that 2-[(1-methyl-4-piperidinyl)oxy]-N-(tetrahydro-3-furanylmethyl)aniline may exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
2-[(1-methyl-4-piperidinyl)oxy]-N-(tetrahydro-3-furanylmethyl)aniline has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, 2-[(1-methyl-4-piperidinyl)oxy]-N-(tetrahydro-3-furanylmethyl)aniline has been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(1-methyl-4-piperidinyl)oxy]-N-(tetrahydro-3-furanylmethyl)aniline has several advantages for use in lab experiments. It exhibits potent biological activity at relatively low concentrations, making it a cost-effective option for researchers. Additionally, 2-[(1-methyl-4-piperidinyl)oxy]-N-(tetrahydro-3-furanylmethyl)aniline has been found to exhibit low toxicity, making it a safe option for use in cell-based assays and animal studies. However, 2-[(1-methyl-4-piperidinyl)oxy]-N-(tetrahydro-3-furanylmethyl)aniline has some limitations, including its low solubility in water and its relatively short half-life in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-[(1-methyl-4-piperidinyl)oxy]-N-(tetrahydro-3-furanylmethyl)aniline. One direction is the development of 2-[(1-methyl-4-piperidinyl)oxy]-N-(tetrahydro-3-furanylmethyl)aniline-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-[(1-methyl-4-piperidinyl)oxy]-N-(tetrahydro-3-furanylmethyl)aniline and to identify potential molecular targets for drug development. Finally, research on the pharmacokinetics and pharmacodynamics of 2-[(1-methyl-4-piperidinyl)oxy]-N-(tetrahydro-3-furanylmethyl)aniline is needed to optimize its efficacy and safety for use in humans.
Métodos De Síntesis
The synthesis of 2-[(1-methyl-4-piperidinyl)oxy]-N-(tetrahydro-3-furanylmethyl)aniline involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 1-methyl-4-piperidone with hydroxylamine hydrochloride to form 4-hydroxy-1-methylpiperidine-4-carboxylic acid. This intermediate is then reacted with tetrahydrofuran-3-carboxaldehyde in the presence of sodium triacetoxyborohydride to form the desired product, 2-[(1-methyl-4-piperidinyl)oxy]-N-(tetrahydro-3-furanylmethyl)aniline.
Aplicaciones Científicas De Investigación
2-[(1-methyl-4-piperidinyl)oxy]-N-(tetrahydro-3-furanylmethyl)aniline has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-[(1-methyl-4-piperidinyl)oxy]-N-(tetrahydro-3-furanylmethyl)aniline has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxy-N-(oxolan-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-19-9-6-15(7-10-19)21-17-5-3-2-4-16(17)18-12-14-8-11-20-13-14/h2-5,14-15,18H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBXMICAXIHWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=CC=C2NCC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-4-piperidinyl)oxy]-N-(tetrahydro-3-furanylmethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6089631.png)
![1-benzyl-4-[2-(1-naphthyloxy)ethyl]piperazine oxalate](/img/structure/B6089634.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B6089639.png)
![2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6089643.png)
![N-{5-[4-(dimethylamino)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B6089655.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6089658.png)
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine](/img/structure/B6089666.png)
![1-(2,6-difluorobenzyl)-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6089671.png)
![4-(4-methyl-1-piperazinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6089675.png)

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(4-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6089681.png)
![2-(1-cyclohexen-1-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6089682.png)
![4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine](/img/structure/B6089694.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6089708.png)